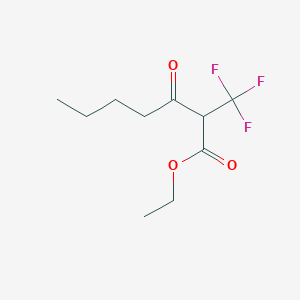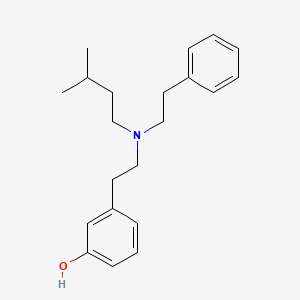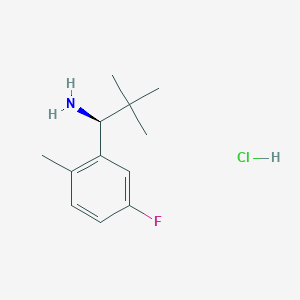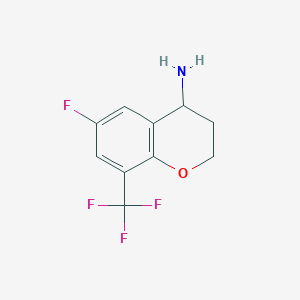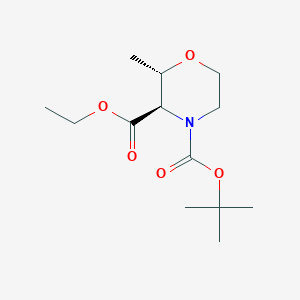![molecular formula C10H9ClF3NO B13045712 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is a chemical compound with the molecular formula C10H9ClF3NO. It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted phenyl ring.
Preparation Methods
The synthesis of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:
1-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetone: This compound has an additional chloro group, which may alter its reactivity and binding properties.
1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]acetone: The position of the trifluoromethyl group is different, which can affect the compound’s overall electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects that can be fine-tuned for various applications .
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3 |
InChI Key |
FIORCOMXJLATGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


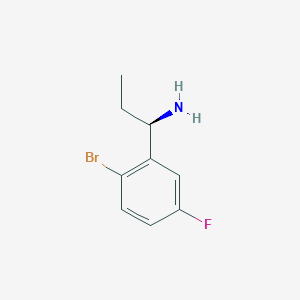

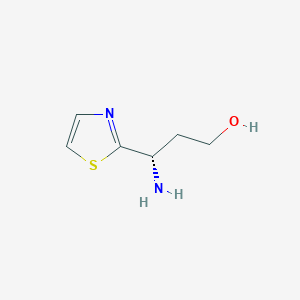
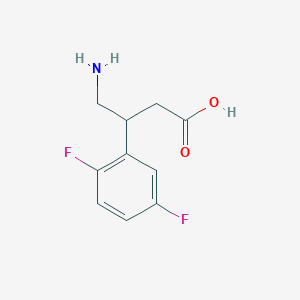
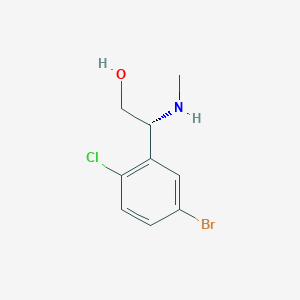
![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
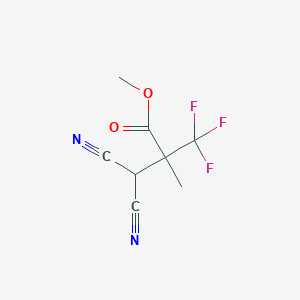
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
